molecular formula C10H10N2O3 B1400503 ethyl 5-hydroxy-1H-indazole-6-carboxylate CAS No. 1206800-78-3

ethyl 5-hydroxy-1H-indazole-6-carboxylate

Cat. No. B1400503
CAS RN: 1206800-78-3
M. Wt: 206.2 g/mol
InChI Key: XWLADEBJTGAAFF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a synthetic organic compound with the molecular formula C10H10N2O3 . It has a molecular weight of 206.2 g/mol . The compound is solid in physical form and is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for ethyl 5-hydroxy-1H-indazole-6-carboxylate is 1S/C10H10N2O3/c1-2-15-10(14)7-4-8-6(3-9(7)13)5-11-12-8/h3-5,13H,2H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-1H-indazole-6-carboxylate is a solid compound with a molecular weight of 206.2 g/mol . It is stored in a refrigerator .

Scientific Research Applications

Anti-Inflammatory Applications

The indazole moiety, which is a core structure in ethyl 5-hydroxy-1H-indazole-6-carboxylate, has been studied for its potential anti-inflammatory properties. Indazole derivatives have shown promise in the search for new anti-inflammatory drugs. For instance, certain indazole compounds have been synthesized and screened for their in vivo anti-inflammatory potential in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These studies suggest that ethyl 5-hydroxy-1H-indazole-6-carboxylate could be explored for its efficacy in reducing inflammation in similar conditions.

Antimicrobial Activity

Indazole derivatives also exhibit antimicrobial activities. Research has indicated that compounds with an indazole base structure can have moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . Ethyl 5-hydroxy-1H-indazole-6-carboxylate could be utilized in the development of new antimicrobial agents targeting these pathogens.

Anticancer Potential

The indazole nucleus is a common feature in many anticancer agents. Indazole-containing compounds have been investigated for their potential to inhibit the growth of cancer cells. The structural diversity of indazole derivatives allows for the exploration of various anticancer strategies, including the inhibition of specific enzymes or signaling pathways involved in cancer progression . Ethyl 5-hydroxy-1H-indazole-6-carboxylate may serve as a scaffold for developing novel anticancer drugs.

Cardiovascular Research

Indazole compounds have been associated with antihypertensive effects, which are crucial in cardiovascular research. The ability to modulate blood pressure through the action on specific biological targets makes indazole derivatives valuable in the study of hypertension and related cardiovascular diseases . Ethyl 5-hydroxy-1H-indazole-6-carboxylate could be investigated for its cardiovascular effects, potentially leading to new therapeutic agents.

Neuropharmacological Studies

The indazole structure has been linked to neuropharmacological activities, including antidepressant effects. Indazole derivatives can interact with various neurotransmitter systems, which may be beneficial in treating neurological disorders . Ethyl 5-hydroxy-1H-indazole-6-carboxylate might be researched further for its potential applications in neuropharmacology, particularly in the development of treatments for depression and anxiety.

Diabetes and Metabolic Syndrome

Indazoles have shown hypoglycemic activities, suggesting their potential use in managing diabetes and metabolic syndrome. By affecting glucose metabolism and insulin signaling, indazole derivatives could contribute to the development of new drugs for these conditions . Ethyl 5-hydroxy-1H-indazole-6-carboxylate, with its unique structure, could be a candidate for further research in this area.

Safety and Hazards

Ethyl 5-hydroxy-1H-indazole-6-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing a mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Mechanism of Action

Target of Action

Ethyl 5-hydroxy-1H-indazole-6-carboxylate is an indazole derivative . Indazole derivatives have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives are known to interact with their targets (kinases) by binding to the atp-binding site, thereby inhibiting kinase activity . This results in the disruption of cell cycle progression and DNA damage response, which can lead to cell death .

Biochemical Pathways

The biochemical pathways affected by ethyl 5-hydroxy-1H-indazole-6-carboxylate are likely related to cell cycle regulation and DNA damage response due to its potential inhibitory effects on CHK1, CHK2, and SGK kinases . The downstream effects of this inhibition could include cell cycle arrest, apoptosis, and reduced cell proliferation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity (Log Po/w) ranges from 0.78 to 1.97, indicating that it may have good membrane permeability . . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of ethyl 5-hydroxy-1H-indazole-6-carboxylate’s action would likely include cell cycle arrest, apoptosis, and reduced cell proliferation due to its potential inhibitory effects on CHK1, CHK2, and SGK kinases . .

properties

IUPAC Name

ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-8-6(3-9(7)13)5-11-12-8/h3-5,13H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLADEBJTGAAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=NNC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271462
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-hydroxy-1H-indazole-6-carboxylate

CAS RN

1206800-78-3
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206800-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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